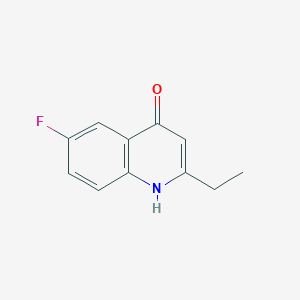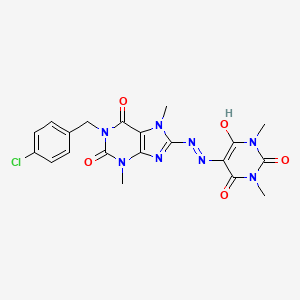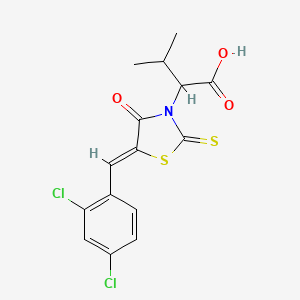
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-6-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through a cyclization process to form the quinolinone ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular targets, such as proteins involved in cell signaling pathways, contributing to its anticancer properties .
Comparación Con Compuestos Similares
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
6-Fluoro-1,4-dihydroquinolin-4-one: This compound lacks the ethyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-Ethyl-1,4-dihydroquinolin-4-one: This compound lacks the fluorine atom at the 6-position, which may influence its pharmacological properties and interactions with molecular targets.
2-Ethyl-6-chloro-1,4-dihydroquinolin-4-one: This compound has a chlorine atom instead of a fluorine atom at the 6-position, which may result in different chemical and biological properties.
The unique combination of the ethyl and fluorine substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-ethyl-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEVEYVRFMAFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)


![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)


![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)

